Ethyl 2-mercapto-2-methylpropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sparingly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4-8-5(7)6(2,3)9/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGHGCEEJDHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557097 | |
| Record name | Ethyl 2-mercapto-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid; Meaty fruity aroma upon dilution | |
| Record name | Ethyl 2-Mercapto-2-methylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very sparingly soluble in water, Soluble (in ethanol) | |
| Record name | Ethyl 2-Mercapto-2-methylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.023 | |
| Record name | Ethyl 2-Mercapto-2-methylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
33441-50-8 | |
| Record name | Ethyl 2-mercapto-2-methylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033441508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-mercapto-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL-2-MERCAPTOISOBUTYRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-MERCAPTO-2-METHYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMU1N2F20B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Ethyl 2-mercapto-2-methylpropionate" CAS number 33441-50-8
An In-depth Technical Guide to Ethyl 2-mercapto-2-methylpropionate (CAS 33441-50-8)
This guide provides a comprehensive technical overview of this compound, a versatile organosulfur compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, mechanisms of action in key applications, and practical methodologies for its use and analysis. The structure of this guide is designed to logically present the scientific narrative of this molecule, from its fundamental properties to its advanced applications.
Core Molecular Profile and Physicochemical Properties
This compound (IUPAC name: Ethyl 2-sulfanyl-2-methylpropanoate) is a bifunctional molecule featuring a tertiary thiol (-SH) group and an ethyl ester moiety.[1] This unique structural arrangement is the foundation of its chemical reactivity and utility as a versatile intermediate in organic synthesis.[1][2] The tertiary nature of the thiol group, where the sulfur is attached to a carbon bonded to three other carbons, influences its steric and electronic properties.[1]
The interplay between the nucleophilic thiol and the modifiable ester group allows for its strategic incorporation into a wide range of molecular architectures, from complex polymers to bioactive molecules.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 33441-50-8 | [1][3] |
| Molecular Formula | C₆H₁₂O₂S | [1][3] |
| Molecular Weight | 148.22 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid/oil | [1][4] |
| Odor | Meaty, fruity, sulfurous | [1][4] |
| Boiling Point | 186-187 °C at 760 mmHg | [2][4] |
| Density | ~1.021 g/cm³ | [2] |
| Refractive Index | ~1.456 @ 20.00 °C | [2] |
| Flash Point | ~65.3 °C (149 °F) | [2][4] |
| Solubility | Soluble in alcohol, chloroform, ethyl acetate. Limited solubility in water (~2844 mg/L @ 25 °C est.). | [1][4] |
Synthesis Pathway: Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-mercapto-2-methylpropionic acid, with ethanol.[1] This reaction is a cornerstone of organic synthesis, valued for its use of readily available starting materials.
Causality of Experimental Design: The reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is reversible, so to drive the equilibrium towards the formation of the ester, water, the reaction byproduct, must be removed. This is typically achieved using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[1] Furthermore, due to the sensitivity of the thiol group to oxidation (e.g., forming disulfides), the reaction is best conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Caption: Fischer Esterification for this compound Synthesis.
Self-Validating Laboratory Synthesis Protocol
This protocol is designed to be self-validating by including in-process checks (TLC) and a final purification step that ensures the final product meets expected purity standards.
-
Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Place the flask in a heating mantle on a magnetic stir plate. Ensure the entire system is under a positive pressure of inert gas (N₂ or Ar).
-
Charging Reactants: To the flask, add 2-mercapto-2-methylpropionic acid (1.0 eq), ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Workup: Once the reaction is complete (no more water is collected or TLC shows full conversion), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification & Validation: The crude product is purified by fractional distillation under reduced pressure. The purity of the final colorless oil can be validated by Gas Chromatography (GC) and its structure confirmed by ¹H NMR spectroscopy.
Core Applications in Scientific Research
The dual functionality of this molecule makes it a valuable tool in several advanced scientific fields.
Polymer Chemistry: A Chain Transfer Agent in RAFT Polymerization
A primary application of this compound is as a highly efficient Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] RAFT is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, complex architectures (e.g., block, graft), and very low polydispersity indices (PDI).[1]
Mechanism of Control: The thiol group is the key to its function as a CTA. In the RAFT process, the CTA reversibly reacts with the growing polymer chains. This establishes a dynamic equilibrium between active (propagating) and dormant (capped with the CTA) polymer chains. Because the vast majority of chains are in the dormant state at any given time, the probability of termination events is significantly reduced. This allows all polymer chains to grow at a similar rate, leading to a controlled molecular weight and a narrow PDI.
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) Mechanism.
Intermediate for Bioactive Molecules
This compound serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[2][5]
-
Pharmaceuticals: The thiol group can act as a potent nucleophile for introduction into larger molecules. It can also be a precursor for creating sulfur-containing heterocycles or can be protected and later revealed in a synthetic route. In drug development, such thiol-containing fragments can be used to bind to specific protein targets or to improve the pharmacokinetic profile of a drug candidate.
-
Agrochemicals: It is used to synthesize novel pesticides and herbicides.[2] The organosulfur moiety is a common feature in many bioactive agricultural compounds, contributing to their efficacy.
Analytical Quality Control
Ensuring the purity of this compound is critical for its successful application, especially in polymerization and pharmaceutical synthesis where impurities can terminate reactions or lead to unwanted side products.
Primary Analytical Technique: Gas Chromatography (GC) GC with Flame Ionization Detection (FID) is the standard method for assessing the purity of this volatile compound. The technique separates the target compound from residual solvents, starting materials, and byproducts based on differences in boiling points and interactions with the GC column's stationary phase.
Caption: Quality Control Workflow for Purity Assessment via GC-FID.
Standard GC-FID Protocol for Purity Assessment
-
Standard Preparation: Prepare a calibration standard by accurately weighing and dissolving the reference standard of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Sample Preparation: Prepare the synthesized sample by diluting it in the same solvent to a concentration within the calibration range.
-
GC System Configuration:
-
Column: A non-polar capillary column, such as a DB-1 or SE-54 (30m x 0.25mm x 0.25µm), is suitable.
-
Injector: Set to 250 °C.
-
Detector (FID): Set to 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 290 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Quantification: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its chemical nature.
-
Hazards: The compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. It is also characterized by a strong, unpleasant odor (stench).[6]
-
Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat. Take precautionary measures against static discharge by grounding and bonding containers and equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources. Due to its sensitivity to air, storage under an inert gas atmosphere is recommended to prevent oxidation.[7]
Conclusion
This compound (CAS 33441-50-8) is a functionally rich molecule whose value lies in the precise reactivity of its thiol and ester groups. Its role as a chain transfer agent in RAFT polymerization showcases its utility in creating advanced materials with controlled properties. As a synthetic intermediate, it provides a reliable scaffold for building complexity in the pharmaceutical and agrochemical industries. Understanding its synthesis, reaction mechanisms, and analytical validation procedures, as outlined in this guide, is crucial for leveraging its full potential in research and development.
References
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The Good Scents Company. (n.d.). ethyl 2-mercapto-2-methyl propionate, 33441-50-8. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-mercaptopropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]
-
LookChem. (n.d.). Cas 33441-50-8, 2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-mercaptopropanoate (FDB008122). Retrieved from [Link]
- Google Patents. (2020). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
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Pharmaffiliates. (n.d.). CAS No : 33441-50-8 | Product Name : this compound. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]
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NIOSH. (1994). MERCAPTANS, METHYL-, ETHYL-, and n-BUTYL- 2542. CDC. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
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MDPI. (2022). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-mercapto-2-methylpropionate: Properties, Reactivity, and Applications
Introduction: Unveiling a Versatile Thiochemical Building Block
Ethyl 2-mercapto-2-methylpropionate (CAS No. 33441-50-8) is a bifunctional organosulfur compound that, despite its relatively simple structure, offers a remarkable degree of chemical versatility.[1] Its architecture, featuring a sterically hindered tertiary thiol group and an ethyl ester moiety, makes it a valuable and reactive intermediate in a multitude of scientific and industrial domains.[1] This guide provides an in-depth exploration of its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices and present self-validating protocols to ensure both technical accuracy and practical utility.
Part 1: Physicochemical Properties & Characterization
A comprehensive understanding of a molecule's physical and chemical properties is the foundation for its effective application. This compound is a colorless to pale yellow liquid characterized by a distinct "meaty" and "fruity" odor, a trait common to many volatile sulfur compounds that allows them to serve as potent flavoring agents even at low concentrations.[2]
Data Presentation: Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 33441-50-8 | [2][3] |
| Molecular Formula | C₆H₁₂O₂S | [3] |
| Molecular Weight | 148.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Meaty, Fruity | [2] |
| Boiling Point | 186-187 °C @ 760 mmHg | [1][2][4] |
| Density | ~1.021 g/cm³ @ 25°C | [1][5] |
| Refractive Index | ~1.456 @ 20°C | [1][4] |
| Flash Point | ~65.3 °C (149 °F) | [1][2][4] |
| Solubility | Soluble in alcohol; Water: ~2.8 g/L @ 25°C (est.) | [2] |
| logP (o/w) | ~1.89 (est.) | [2][4] |
Experimental Protocol: Analytical Characterization (GC-MS & NMR)
Verifying the identity and purity of this compound is critical before its use in any application. The following protocol outlines a standard approach.
Objective: To confirm the chemical identity and assess the purity of a sample of this compound.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Expected Outcome: A primary peak at a specific retention time. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 148, along with characteristic fragment ions.[6] Purity is determined by the relative area of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals: The spectrum should be consistent with the molecule's structure, showing signals for the ethyl group (a triplet and a quartet), the two equivalent methyl groups (a singlet), and the thiol proton (a singlet).
-
Expected ¹³C NMR Signals: The spectrum will show distinct peaks for the carbonyl carbon, the quaternary carbon bonded to sulfur, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons.
-
Part 2: Synthesis & Purification
The most common and industrially viable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[7][8][9][10]
Causality: The Fischer esterification is an equilibrium-driven process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using one of the reactants (usually the less expensive alcohol) in large excess and/or by removing water as it is formed.[10] A Dean-Stark apparatus is the classic and most effective tool for this purpose, as it physically sequesters the water produced, preventing the reverse hydrolysis reaction.
Diagram: Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Experimental Protocol: Laboratory Synthesis
Objective: To synthesize this compound from 2-mercapto-2-methylpropionic acid and ethanol.
Materials:
-
2-mercapto-2-methylpropionic acid
-
Absolute Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Methodology:
-
Reaction Setup:
-
Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Assemble the reaction apparatus: a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 2-mercapto-2-methylpropionic acid (1.0 eq), a large excess of absolute ethanol (3-5 eq), and a suitable volume of toluene (e.g., to fill the Dean-Stark trap).
-
Critical Step: The thiol group is susceptible to oxidation. It is advisable to purge the apparatus with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction.
-
Add a catalytic amount of p-TsOH (0.02-0.05 eq) or cautiously add concentrated H₂SO₄.
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. Toluene will form an azeotrope with the water produced, which will collect in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is produced. This can take several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst - caution: CO₂ evolution ), and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.
-
Part 3: Core Reactivity of the Thiol Group
The chemical behavior of this compound is dominated by its tertiary thiol group. Thiols are the sulfur analogs of alcohols but exhibit distinct reactivity, primarily due to sulfur's larger size, lower electronegativity, and the higher acidity of the S-H bond compared to the O-H bond.[11]
Diagram: Key Reactivity Pathwaysdot
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"Ethyl 2-mercapto-2-methylpropionate" spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-mercapto-2-methylpropionate
This guide provides a comprehensive analysis of this compound (CAS: 33441-50-8), a key organosulfur intermediate, through the principal spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data, but on the causal interpretation and the self-validating logic that underpins structural elucidation in a modern research and development setting.
Foundational Overview: Structure and Application
This compound, with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol , is a versatile chemical building block.[1][2] Its structure is characterized by a tertiary thiol group and an ethyl ester moiety attached to the same quaternary carbon. This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in polymer chemistry and the development of novel pharmaceuticals.[1] A definitive structural confirmation is paramount for its effective use, which is achieved by synthesizing data from multiple spectroscopic platforms.
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.
Spectral Analysis
For this compound, the IR spectrum is dominated by absorptions from the ester and thiol groups.
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Significance |
| ~2980-2850 | C-H stretch (alkyl) | Medium-Strong | Confirms the presence of the ethyl and methyl C-H bonds. [3] |
| ~2550 | S-H stretch (thiol) | Weak [1] | A highly diagnostic, though often weak, peak confirming the thiol functional group. [3][4] |
| ~1740 | C=O stretch (ester) | Strong [1] | A prominent, sharp peak characteristic of a saturated ester carbonyl group. [3][5] |
| ~1300-1000 | C-O stretch (ester) | Strong | Esters typically show two strong C-O stretching bands in this region, confirming the ester linkage. [5][6] |
The presence of the strong C=O stretch around 1740 cm⁻¹ and the weak S-H stretch near 2550 cm⁻¹ provides a rapid and unambiguous confirmation of the core functional groups.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal. The ATR technique is ideal as it requires minimal sample preparation and is suitable for liquids.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption peaks and correlate them to the expected functional groups.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique used for this purpose.
Spectral Analysis
The mass spectrum will show the molecular ion (M⁺˙) and various fragment ions.
-
Molecular Ion (M⁺˙): The molecular formula C₆H₁₂O₂S gives a molecular weight of 148.22. The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 148. [1]* Fragmentation Pattern: The structure of this compound is expected to fragment via pathways characteristic of ethyl esters. [7][8]The primary cleavage is often adjacent to the carbonyl group.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 148 | [C₆H₁₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 115 | [M - SH]⁺ | Loss of the sulfhydryl radical. |
| 103 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical (α-cleavage), a common pathway for ethyl esters. [7] |
| 73 | [C(CH₃)₂SH]⁺ | Cleavage of the ester bond with charge retention on the thiol-containing fragment. |
| 45 | [OC₂H₅]⁺ | Ethoxy cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
digraph "MS_Fragmentation" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];M [label="[C₆H₁₂O₂S]⁺˙\nm/z = 148"]; F1 [label="[C₅H₉OS]⁺\nm/z = 115"]; F2 [label="[C₄H₇S]⁺\nm/z = 103"]; F3 [label="[C₃H₇S]⁺\nm/z = 73"];
M -> F1 [label="- •SH"]; M -> F2 [label="- •OC₂H₅"]; M -> F3 [label="- •COOC₂H₅"]; }
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal platform for analyzing volatile compounds like this, providing both separation and structural data.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program (e.g., starting at 50°C, ramping to 250°C) to ensure elution of the compound.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (EI mode).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the major fragment ions to confirm the structure.
Consolidated Data Summary
This table provides a consolidated overview of the key spectroscopic data for the unambiguous identification of this compound.
| Technique | Feature | Observed Value |
| ¹H NMR | Ethyl -CH₃ | δ 1.2–1.4 ppm (t, 3H) |
| Methyl C-(CH₃)₂ | δ ~1.5 ppm (s, 6H) | |
| Thiol -SH | δ ~2.7 ppm (s, 1H) | |
| Ethyl -OCH₂- | δ ~4.1 ppm (q, 2H) | |
| ¹³C NMR | Carbonyl C=O | δ ~170-175 ppm |
| IR | S-H Stretch | ~2550 cm⁻¹ |
| C=O Stretch | ~1740 cm⁻¹ | |
| Mass Spec | Molecular Ion (M⁺˙) | m/z 148 |
| Key Fragment | m/z 103 (Loss of -OC₂H₅) |
Conclusion
The structural elucidation of this compound is a clear demonstration of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of the essential thiol and ester functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. The convergence of data from these independent, yet complementary, analyses provides an unassailable, self-validating confirmation of the molecule's identity, a critical requirement for its application in research and industry.
References
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Ethyl 2-mercaptopropionate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
ethyl 2-mercapto-2-methyl propionate, 33441-50-8 . The Good Scents Company. Available at: [Link]
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This compound | CAS 33441-50-8 . Chemical-Suppliers.com. Available at: [Link]
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Introductory note on the 13C NMR spectrum of methyl propanoate . Doc Brown's Chemistry. Available at: [Link]
-
Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. Available at: [Link]
-
Typical Infrared Absorption Frequencies . Michigan State University Department of Chemistry. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. Available at: [Link]
-
Table of Characteristic IR Absorptions . University of Colorado Boulder, Department of Chemistry. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]
-
What are the common fragments in mass spectrometry for esters? . TutorChase. Available at: [Link]
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An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl 2-mercapto-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Ethyl 2-mercapto-2-methylpropionate. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to conduct and interpret TGA studies on this compound. The guide delves into the theoretical underpinnings of TGA, offers a detailed, field-proven experimental protocol, and explores the anticipated thermal decomposition pathways. Furthermore, it emphasizes the importance of scientific integrity and adherence to Good Laboratory Practices (GLP) to ensure the generation of reliable and reproducible data. Advanced analytical techniques, such as Evolved Gas Analysis (EGA), are also discussed to provide a more complete understanding of the thermal behavior of this compound.
Introduction: Understanding this compound and the Role of TGA
This compound is a versatile organic compound featuring both a tertiary thiol (-SH) and an ethyl ester functional group.[1] Its unique structure makes it a valuable intermediate in various industries, including pharmaceuticals and agrochemicals. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters. Thermogravimetric analysis (TGA) is an essential analytical technique for evaluating the thermal stability and decomposition profile of pharmaceutical ingredients and intermediates.[2] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing crucial data on thermal events such as desolvation, decomposition, and oxidation.[3]
This guide will provide a detailed exploration of the TGA of this compound, offering a robust framework for its analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount before undertaking thermal analysis. Below is a summary of key properties for this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂S | [4] |
| Molecular Weight | 148.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 186.1 ± 13.0 °C at 760 mmHg | [4] |
| Flash Point | 65.3 ± 7.8 °C | [4] |
| Density | Approximately 1.0 g/cm³ | [4] |
The relatively low boiling and flash points indicate that this compound is a volatile liquid, a factor that requires careful consideration during TGA sample preparation and analysis.
Core Principles of Thermogravimetric Analysis (TGA)
TGA is a cornerstone of thermal analysis, providing quantitative information about the mass changes in a material as it is subjected to a controlled temperature program.[3] The resulting data, a TGA curve, plots mass percentage against temperature. Key information derived from a TGA curve includes:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant decomposition begins.
-
Mass Loss Steps: The percentage of mass lost at different temperature ranges, corresponding to specific decomposition events.
-
Residual Mass: The amount of material remaining at the end of the analysis.
The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.
Experimental Protocol: A Self-Validating System for TGA of this compound
The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for a volatile liquid like this compound. This protocol is grounded in the principles of Good Laboratory Practice (GLP).[6]
Instrumentation and Calibration
A calibrated and well-maintained thermogravimetric analyzer is essential. Calibration should be performed according to the manufacturer's guidelines and relevant standards such as ASTM E1131.[7]
Sample Preparation for a Volatile Liquid
Due to the volatility of this compound, meticulous sample preparation is critical to prevent mass loss before the analysis begins.
Step-by-Step Protocol:
-
Crucible Selection: Utilize a hermetically sealed aluminum pan or a standard ceramic crucible with a lid. The choice depends on the desired atmosphere and temperature range. For inert atmosphere analysis up to 600 °C, a sealed aluminum pan is often suitable.
-
Sample Loading: In a controlled environment (e.g., a fume hood with minimal drafts), carefully pipette a small, representative sample (typically 5-10 mg) into the tared crucible.
-
Immediate Sealing: If using a hermetic pan, seal it immediately to prevent evaporation. If using a crucible with a lid, place the lid on securely.
-
Accurate Weighing: Record the initial sample mass with high precision.
-
Instrument Loading: Promptly load the prepared sample into the TGA instrument.
TGA Experimental Parameters
The following table outlines the recommended experimental parameters for the TGA of this compound. The rationale behind each parameter selection is provided to ensure a deep understanding of the experimental design.
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5-10 mg | Ensures a representative sample while minimizing thermal gradients within the sample. |
| Crucible | Sealed aluminum pan (for inert gas) or ceramic with lid | Minimizes evaporative loss of the volatile sample before thermal decomposition begins. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events without excessive analysis time. |
| Temperature Range | Ambient to 600 °C | Sufficient to cover the boiling point and expected decomposition of the compound. |
| Purge Gas | High-purity Nitrogen | Provides an inert atmosphere to study the thermal decomposition without oxidative effects. |
| Flow Rate | 20-50 mL/min | Ensures an inert environment and efficient removal of evolved gases. |
Experimental Workflow Diagram
Caption: TGA Experimental Workflow for this compound.
Predicted Thermal Decomposition Pathway and TGA Curve Interpretation
Based on the chemical structure of this compound and the known thermal behavior of ethyl esters and tertiary thiols, a multi-step decomposition is anticipated.
Proposed Decomposition Mechanism
-
Initial Volatilization: An initial mass loss is expected due to the evaporation of this relatively volatile compound, likely occurring around its boiling point (approx. 186 °C).
-
Ester Pyrolysis: Following volatilization, the ethyl ester group is likely to undergo a concerted, six-membered ring transition state elimination (pyrolysis), yielding ethylene and 2-mercapto-2-methylpropanoic acid. This type of reaction is common for ethyl esters at elevated temperatures.
-
Thiol and Carboxylic Acid Decomposition: The resulting 2-mercapto-2-methylpropanoic acid is unstable at higher temperatures. The tertiary thiol group may undergo elimination to form isobutylene and hydrogen sulfide. The carboxylic acid group will also decompose, potentially releasing carbon dioxide and other small molecules.
Hypothetical TGA and DTG Curves
The TGA curve is predicted to show at least two distinct mass loss steps:
-
Step 1: A significant mass loss corresponding to the volatilization of the compound.
-
Step 2: A subsequent mass loss representing the decomposition of the molecule.
The DTG curve will show corresponding peaks at the temperatures of the maximum rates of these events.
Data Interpretation Diagram
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Methodological & Application
Leveraging Ethyl 2-mercapto-2-methylpropionate in the Synthesis of Advanced Mucoadhesive Polymers
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Thiolated polymers, or thiomers, represent the vanguard of mucoadhesive drug delivery systems, offering significantly enhanced residency time and bioavailability through covalent bond formation with mucosal surfaces.[1][2] This guide provides an in-depth exploration of the synthesis of these advanced polymers, with a specific focus on the strategic use of thiol-containing compounds, exemplified by the role of chain transfer agents like Ethyl 2-mercapto-2-methylpropionate. We will detail the underlying principles of mucoadhesion, provide validated protocols for polymer synthesis via controlled radical polymerization, and outline essential characterization and performance evaluation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of thiomers for next-generation therapeutic delivery.
The Principle of Thiol-Mediated Mucoadhesion
Traditional mucoadhesive polymers rely on non-covalent interactions such as hydrogen bonds and van der Waals forces.[3] While effective to an extent, these interactions are often transient. Thiomers introduce a paradigm shift by utilizing the thiol (-SH) groups grafted onto the polymer backbone to form strong, covalent disulfide bonds (-S-S-) with cysteine-rich domains present in mucin glycoproteins, the primary components of the mucus layer.[1][4] This covalent anchoring is the cornerstone of their superior performance.
Key Advantages of Thiolated Polymers:
-
Enhanced Adhesion: Formation of covalent bonds can increase the mucoadhesive strength by up to 140-fold compared to non-thiolated analogues.[4]
-
Prolonged Residence Time: Stronger adhesion leads to significantly longer contact time at the site of application, which is crucial for controlled drug release.[1]
-
Improved Bioavailability: By remaining at the absorption site longer, thiomers can increase the overall bioavailability of the payload drug and reduce dosing frequency.[1][2]
-
Permeation Enhancement: Some thiomers can reversibly open tight junctions between epithelial cells, facilitating the transport of drugs across the mucosal barrier.[5]
The fundamental mechanism involves a thiol-disulfide exchange reaction between the thiomer and the mucin, creating a stable link that dramatically enhances retention.
Figure 2: General workflow for synthesizing a polymer via RAFT polymerization.
Part B: Protocol for Thiolation of PVP with L-Cysteine
This protocol functionalizes the synthesized PVP by covalently attaching L-cysteine, thereby introducing the essential thiol groups for mucoadhesion. This is achieved through carbodiimide-mediated amide bond formation. [6][7] Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
|---|---|---|
| Synthesized PVP | From Part A | Polymer Backbone |
| L-cysteine hydrochloride | Reagent grade | Thiol Source |
| EDAC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Activating Agent |
| NHS | N-hydroxysuccinimide | Stabilizer |
| Deionized Water | High purity | Solvent |
| Hydrochloric Acid (HCl) | 1 M | pH Adjustment |
| Sodium Hydroxide (NaOH) | 1 M | pH Adjustment |
| Dialysis Tubing | 12-14 kDa MWCO | Purification |
| Lyophilizer (Freeze-dryer) | Standard | Drying |
Step-by-Step Methodology
-
Polymer Hydration: Dissolve the synthesized PVP in deionized water to create a 1% (w/v) solution.
-
Cysteine Addition: Add L-cysteine hydrochloride to the PVP solution. A typical molar excess (e.g., 5-fold relative to the carboxyl groups on the RAFT agent) is recommended. Adjust the pH to 5.0 using 1 M NaOH.
-
Carbodiimide Activation: Add EDAC and NHS to the solution to activate the carboxylic acid end-groups of the PVP. Stir the reaction mixture at room temperature for 4-6 hours. [7]4. Reaction Quenching: The reaction proceeds to completion; no specific quenching step is typically needed.
-
Purification by Dialysis: Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa). Dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted reagents and byproducts. The first day should be against acidic water (pH ~3) to ensure protonation of unreacted amines, followed by two days against pure deionized water.
-
Lyophilization: Freeze the purified polymer solution and lyophilize it for 48 hours to obtain the final, dry thiolated PVP (PVP-cysteine).
-
Storage: Store the final product under inert gas at -20°C to prevent oxidation of the thiol groups.
Essential Characterization of the Thiolated Polymer
Validation of the synthesis is critical. The following tests confirm the successful thiolation and define the polymer's key characteristics.
Protocol: Quantification of Free Thiol Groups via Ellman's Assay
This spectrophotometric assay is the gold standard for quantifying available thiol groups on the polymer.
-
Reagent Preparation: Prepare a 3 mM solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in phosphate buffer (pH 8.0).
-
Sample Preparation: Prepare a 0.5% (w/v) solution of the thiolated polymer in phosphate buffer (pH 8.0).
-
Reaction: Mix 250 µL of the polymer solution with 250 µL of the Ellman's reagent solution.
-
Incubation: Allow the mixture to incubate at room temperature for 2 hours in the dark.
-
Measurement: Measure the absorbance of the solution at 450 nm using a UV-Vis spectrophotometer. [4]6. Quantification: Calculate the concentration of thiol groups using a standard curve prepared with L-cysteine. The results are typically expressed as micromoles of thiol groups per gram of polymer.
Other Key Characterization Methods:
-
Nuclear Magnetic Resonance (NMR): To confirm the covalent attachment of cysteine to the polymer backbone.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic peaks of the amide bond formation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer backbone.
Performance Evaluation: Mucoadhesion Testing
The ultimate test of the synthesized polymer is its ability to adhere to a mucosal surface. The most common method is a tensile test to measure the force of detachment. [8]
Protocol: Ex Vivo Mucoadhesion Analysis via Tensile Testing
This protocol uses freshly excised porcine intestinal tissue as a model for human mucosa. [9][10] Materials & Equipment
| Item | Specification |
|---|---|
| Texture Analyzer | Equipped with a cylindrical probe (e.g., 10 mm diameter) |
| Porcine Intestinal Tissue | Freshly excised, stored on ice |
| Phosphate Buffered Saline (PBS) | pH 7.4 |
| Cyanoacrylate glue | For sample mounting |
| Polymer compacts | Compressed discs of the synthesized thiomer |
Step-by-Step Methodology
-
Tissue Preparation: Immediately after excision, rinse the porcine intestinal tissue with cold PBS. Cut a section and secure the mucosal side up on the lower platform of the texture analyzer. [10]2. Sample Mounting: Attach a compressed disc of the thiolated polymer to the upper probe of the texture analyzer using cyanoacrylate glue. [8]3. Hydration: Wet the mucosal surface with a controlled volume of PBS (e.g., 50 µL).
-
Adhesion Test Cycle:
-
Approach: Lower the probe at a set speed (e.g., 0.5 mm/s) until it contacts the mucosa.
-
Contact: Apply a defined contact force (e.g., 0.5 N) for a specific duration (e.g., 60 seconds) to ensure intimate contact. [9] * Detachment: Withdraw the probe at a constant speed (e.g., 0.1 mm/s). [9]5. Data Acquisition: The instrument records the force as a function of displacement. The peak force required for detachment is the maximum detachment force (MDF) . The area under the force-distance curve represents the total work of adhesion (TWA) .
-
-
Analysis: Perform multiple replicates and compare the MDF and TWA of the thiolated polymer to a non-thiolated control polymer to quantify the improvement in mucoadhesion.
Figure 3: Workflow for measuring mucoadhesive strength using a texture analyzer.
Conclusion
The synthesis of mucoadhesive polymers via controlled radical polymerization and subsequent thiolation provides a powerful platform for developing advanced drug delivery systems. By using techniques like RAFT, researchers can create well-defined polymers, and through strategic functionalization, introduce potent mucoadhesive properties. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these next-generation biomaterials, paving the way for more effective and targeted therapies.
References
-
Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterisation of mucoadhesive thiolated polymers. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Thiolated Cellulose: A Dual-Acting Mucoadhesive and Permeation-Enhancing Polymer. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]
-
In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Thiolated polymers as mucoadhesive drug delivery systems. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. (n.d.). Durham E-Theses. Retrieved January 24, 2026, from [Link]
-
Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
A Protocol for Preparing Mucoadhesive Emulsion Microgels and Assessing Their Mucoadhesion Properties In Vitro. (2024). PubMed. Retrieved January 24, 2026, from [Link]
-
The measurement of mucoadhesion/bioadhesion. (2022). Stable Micro Systems. Retrieved January 24, 2026, from [Link]
-
RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. (2011). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion that Is Applicable to Various Pharmaceutical Dosage Forms. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Scheme 1 RAFT synthesis of poly[2-(dimethylamino)ethyl methacrylate]... (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Mucoadhesive Polymers and Their Mode of Action: A Recent Update. (2017). Journal of Applied Pharmaceutical Science. Retrieved January 24, 2026, from [Link]
-
2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]
-
RAFT-Based Polymers for Click Reactions. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables. (2014). PubMed Central. Retrieved January 24, 2026, from [Link]
-
ethyl 2-mercapto-2-methyl propionate. (n.d.). The Good Scents Company. Retrieved January 24, 2026, from [Link]
-
Mucoadhesive Polymer-Based Formulations for Drug Delivery. (2021). Mathews Open Access Journals. Retrieved January 24, 2026, from [Link]
-
Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applications. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Characterization of an In Vitro/Ex Vivo Mucoadhesiveness Measurement Method of PVA Films. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
RAFT General Procedures. (n.d.). Boron Molecular. Retrieved January 24, 2026, from [Link]
-
Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. (2022). MDPI. Retrieved January 24, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Disulfide Bond Formation with Ethyl 2-mercapto-2-methylpropionate
Welcome to the technical support center for Ethyl 2-mercapto-2-methylpropionate. This guide is designed for researchers, scientists, and drug development professionals who are looking to effectively prevent unwanted disulfide bond formation in their experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful application of this specialized thiol-capping agent.
Introduction: The Challenge of Unwanted Disulfide Bonds
In the realm of protein chemistry and biopharmaceutical development, maintaining the correct redox state of cysteine residues is paramount. Unwanted disulfide bond formation can lead to protein aggregation, loss of biological activity, and compromised drug product stability. While a variety of reducing and capping agents are available, each comes with its own set of challenges, including reversibility, reactivity with other functional groups, and the potential for introducing new reactive species.
This compound is a sterically hindered, monofunctional thiol that offers a unique solution to these challenges. Its tertiary thiol group provides a highly specific and stable means of capping free cysteines, thereby preventing their oxidation and subsequent disulfide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an organosulfur compound featuring a tertiary thiol group.[1] Its primary function in this context is to act as a "capping" agent for free sulfhydryl groups on cysteine residues in proteins and peptides. By forming a stable thioether bond with the cysteine, it effectively blocks the thiol from participating in oxidation reactions that lead to disulfide bond formation.
Q2: What are the key advantages of using a sterically hindered thiol like this compound?
The key advantage lies in the stability of the resulting thioether bond. The steric bulk around the sulfur atom in this compound makes the resulting thioether less susceptible to nucleophilic attack and exchange reactions, which can be a problem with less hindered capping agents. This leads to a more permanent and reliable prevention of disulfide bond formation.
Q3: What is the optimal pH for using this compound?
For effective capping, the reaction should be carried out at a pH where a significant portion of the cysteine sulfhydryl groups are in the thiolate form (-S⁻), which is the reactive species. Generally, a pH range of 7.0 to 8.5 is recommended. The pKa of cysteine thiols in proteins can vary, but is typically in the range of 8-9.[2] Operating at a slightly basic pH ensures sufficient thiolate concentration for the reaction to proceed efficiently.
Q4: How should I prepare and store this compound solutions?
This compound has very sparse solubility in water.[3] It is recommended to prepare a stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add it to the aqueous reaction buffer. Stock solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent oxidation of the thiol group.
Q5: Is this compound compatible with other common reagents in bioconjugation?
This compound is generally compatible with common buffer components. However, it will react with thiol-reactive reagents such as maleimides and iodoacetamides.[] If your workflow involves subsequent labeling of other cysteines, it is crucial to remove any excess this compound before proceeding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Capping of Cysteines | 1. Insufficient Reagent: The molar excess of this compound may be too low. 2. Suboptimal pH: The reaction pH may be too low, resulting in a low concentration of the reactive thiolate species. 3. Steric Hindrance on the Protein: The target cysteine may be in a sterically hindered environment within the protein structure. | 1. Increase the molar excess of this compound to 50-100 fold over the free thiol concentration. 2. Increase the reaction pH to 8.0-8.5, while monitoring protein stability. 3. Consider adding a denaturant (e.g., 2-4 M urea or guanidine hydrochloride) to unfold the protein and increase cysteine accessibility. Ensure the denaturant is compatible with your downstream applications. |
| Protein Precipitation During Reaction | 1. Solvent Shock: Adding a large volume of the organic stock solution of this compound at once can cause protein precipitation. 2. pH Shift: The addition of the reagent may have altered the pH of the buffer, leading to protein instability. | 1. Add the stock solution of this compound to the reaction mixture slowly and with gentle stirring. 2. Re-verify the pH of the reaction mixture after adding the reagent and adjust if necessary. |
| Side Reactions Observed | 1. Reaction with Other Nucleophiles: At very high pH (>9), there is a possibility of reaction with other nucleophilic side chains like lysine. | 1. Maintain the reaction pH within the recommended range of 7.0-8.5. |
| Difficulty in Removing Excess Reagent | 1. Hydrophobicity of the Reagent: The non-polar nature of this compound can make it challenging to remove using standard dialysis or gel filtration. | 1. Use a size-exclusion chromatography (SEC) column with a mobile phase containing a low percentage of organic solvent (e.g., 5-10% acetonitrile) to improve the removal of the hydrophobic reagent. 2. Consider using a reverse-phase C4 or C8 solid-phase extraction (SPE) cartridge for cleanup. |
| Discrepancy in Thiol Quantification | 1. Interference with Ellman's Reagent: Residual this compound will react with DTNB (Ellman's reagent), leading to an overestimation of free thiols.[5] | 1. Ensure complete removal of excess this compound before performing the Ellman's assay.[6] Use a control sample with the capping reagent alone to assess any background signal. |
Experimental Protocols
Protocol 1: Standard Procedure for Capping Free Cysteines
This protocol outlines a general procedure for capping free cysteine residues in a protein sample using this compound.
Materials:
-
Protein sample with free cysteine(s) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for desalting (e.g., PD-10)
Procedure:
-
Prepare a 1 M stock solution of this compound in DMF or DMSO.
-
Determine the concentration of free thiols in your protein sample. This can be done using Ellman's assay.[7]
-
Dilute the protein sample in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 50-100 fold molar excess over the free thiol concentration. Add the stock solution dropwise while gently vortexing.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Remove the excess this compound using a desalting SEC column equilibrated with your desired storage buffer.
-
Verify the completion of the capping reaction. This can be done by performing an Ellman's assay on the purified protein to confirm the absence of free thiols. Further characterization can be performed using mass spectrometry to confirm the mass shift corresponding to the addition of the capping group.[8]
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol describes the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify free sulfhydryl groups.[9]
Materials:
-
DTNB stock solution (4 mg/mL in 0.1 M sodium phosphate, pH 8.0)
-
Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Protein sample (capped and uncapped)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
For each sample and standard, add 50 µL of the sample to 950 µL of reaction buffer in a cuvette.
-
Add 50 µL of the DTNB stock solution and mix well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your sample by comparing the absorbance to the standard curve.
Visualizing the Workflow and Mechanism
Mechanism of Cysteine Capping
The following diagram illustrates the nucleophilic attack of the cysteine thiolate on the thiol group of this compound is not the correct mechanism. The intended reaction is the formation of a thioether bond. For this to happen, the cysteine would need to react with an activated form of the capping agent, or the capping agent would react with an electrophile to which the cysteine then adds. A more plausible application in preventing disulfide bonds is through reduction of an existing disulfide, followed by capping. However, the prompt is about preventing formation. A better representation would be the capping of a free thiol to prevent it from oxidizing. A simple diagram showing the cysteine thiol reacting with an electrophilic capping agent would be more appropriate. Given the provided reagent, a more likely scenario for its use would be in a thiol-disulfide exchange to cap a free thiol.
A more accurate representation of preventing disulfide bond formation would be the capping of a free thiol. Let's assume the capping reaction proceeds via a disulfide exchange mechanism where the this compound first forms a mixed disulfide with a reagent like DTNB, which then reacts with the protein thiol. A more direct capping would involve an alkylation reaction, but the provided reagent is a thiol. A simple representation of capping a free thiol to prevent disulfide formation is more direct.
Caption: Capping of a free cysteine thiol to prevent disulfide bond formation.
Experimental Workflow
This diagram outlines the key steps in a typical experiment involving the use of this compound.
Caption: Experimental workflow for cysteine capping and verification.
References
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. (2015). [Link]
-
ResearchGate. Theoretical modeling of pKa's of thiol compounds in aqueous solution. [Link]
-
RSC Publishing. Theoretical modeling of pKa's of thiol compounds in aqueous solution. (2018). [Link]
-
Wong, S. S., & Wong, L. J. (2019). Quantification of Thiols and Disulfides. In Methods in enzymology (Vol. 629, pp. 1-19). Academic Press. [Link]
-
PubMed. The kinetics of thiol-mediated decomposition of S-nitrosothiols. (2006). [Link]
-
ResearchGate. Relationship of thiol pKa and reactivity. [Link]
-
ACS Macro Letters. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). [Link]
-
National Institutes of Health. Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins. [Link]
-
ResearchGate. Recent advances of thiol-selective bioconjugation reactions. [Link]
-
PubMed. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. [Link]
-
National Institutes of Health. Asymmetric synthesis of tertiary thiols and thioethers. [Link]
-
ResearchGate. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. [Link]
-
Chemical Science. Highly enantioselective construction of tertiary thioethers and alcohols via phosphine-catalyzed asymmetric γ-addition reactions of 5 H -thiazol-4-one ... (2015). [Link]
-
ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]
-
National Institutes of Health. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]
-
The Good Scents Company. ethyl 2-mercapto-2-methyl propionate. [Link]
-
ACS Publications. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. [Link]
-
University of Utah. A Protocol for the Determination of Free Thiols. [Link]
-
Wikipedia. Thioester. [Link]
-
ACS Publications. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. (2021). [Link]
-
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2022). [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
YouTube. Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. (2022). [Link]
Sources
- 1. This compound | 33441-50-8 | Benchchem [benchchem.com]
- 2. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Effects in RAFT Polymerization with Ethyl 2-mercapto-2-methylpropionate
Welcome to our dedicated technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Ethyl 2-mercapto-2-methylpropionate as a chain transfer agent (CTA). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the critical parameter of temperature in your RAFT polymerizations. Our goal is to provide you with the expertise and practical insights necessary to achieve well-controlled polymer synthesis.
Understanding the Role of Temperature
Temperature is a pivotal parameter in RAFT polymerization, influencing nearly every aspect of the reaction, from kinetics and control over molecular weight to the stability of the RAFT agent itself. A common misconception is that photochemical processes are temperature-independent; however, the propagation step in photopolymerization is thermally driven[1]. Consequently, the kinetics of radical photopolymerizations are indeed temperature-dependent[1]. This guide will delve into the nuances of temperature effects when using this compound, a thiol-based CTA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for RAFT polymerization using this compound?
The optimal temperature for RAFT polymerization is not a single value but rather a range that depends on the monomer, initiator, and desired polymer characteristics. For most common monomers, a starting point for thermally initiated RAFT polymerization is between 60°C and 80°C[2]. This range typically allows for a suitable rate of initiator decomposition and propagation. However, for photochemically initiated RAFT, the reaction can often be conducted at lower temperatures, for instance, between 25°C and 55°C for methyl acrylate[3].
It is crucial to consider the half-life of your chosen initiator at a given temperature. The ideal temperature should provide a steady and controlled generation of radicals. For thermally initiated systems, it is generally recommended to use a thermal initiator at a temperature higher than its 10-hour half-life temperature to ensure a sufficient rate of radical generation[4].
Q2: How does increasing the temperature affect the rate of polymerization?
Increasing the temperature generally leads to a higher rate of polymerization[3]. This is due to the increased rate of decomposition of the thermal initiator, leading to a higher concentration of radicals, and an increase in the propagation rate constant (kp)[1]. In photopolymerization, while the initiation is light-dependent, the propagation step is still thermally influenced, and higher temperatures will also result in a faster polymerization rate[5].
Q3: What is the effect of temperature on the molecular weight and polydispersity (PDI) of my polymer?
In a well-controlled RAFT polymerization, the number-average molecular weight (Mn) should increase linearly with monomer conversion, and this relationship is generally maintained across a range of temperatures[3]. However, temperature can indirectly affect the polydispersity (PDI).
-
At optimal temperatures: The RAFT equilibrium is efficiently established, leading to a low PDI (typically < 1.3).
-
At excessively high temperatures: Several side reactions can occur, leading to a loss of control and a broadening of the PDI. These can include:
-
Increased rate of termination reactions: Higher radical concentrations at elevated temperatures can lead to more frequent bimolecular termination events, resulting in dead polymer chains and a higher PDI.
-
Chain transfer to monomer or solvent: These reactions are more prevalent at higher temperatures and can lead to the formation of new, uncontrolled polymer chains.
Q4: Can I run my RAFT polymerization with this compound at room temperature?
Yes, room temperature RAFT polymerization is possible, particularly with photoinitiation or by using a redox initiation system[4][8]. This approach can be advantageous for polymerizing monomers that are sensitive to high temperatures or to minimize side reactions[4]. For redox-initiated systems, a suitable redox pair, such as tert-butyl hydroperoxide/ascorbic acid, can enable full monomer conversion at 25°C[4].
Troubleshooting Guide
This section addresses common problems encountered during RAFT polymerization with this compound and provides systematic approaches to their resolution.
Problem 1: The polymerization is too slow or does not initiate.
-
Potential Cause: The reaction temperature is too low for the chosen thermal initiator.
-
Troubleshooting Steps:
-
Verify Initiator Half-Life: Check the 10-hour half-life temperature of your initiator. Ensure your reaction temperature is appropriate to generate a sufficient flux of radicals. For example, AIBN is commonly used at temperatures around 60-80°C[2].
-
Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor the conversion over time to find a suitable rate.
-
Consider a Different Initiator: If increasing the temperature is not desirable (e.g., due to monomer sensitivity), switch to an initiator with a lower decomposition temperature.
-
Check for Inhibitors: Ensure your monomer and solvent are free of inhibitors, which can scavenge radicals and prevent polymerization.
-
Problem 2: The final polymer has a high polydispersity (PDI > 1.5).
-
Potential Cause 1: The reaction temperature is too high, leading to side reactions.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the polymerization temperature by 10-20°C. This will decrease the rate of termination and other side reactions. You may need to compensate for the slower rate by using a more active initiator or extending the reaction time.
-
Decrease Initiator Concentration: A high initiator concentration at elevated temperatures can lead to a high radical flux and increased termination. A common starting point is a [CTA]/[Initiator] ratio of 5:1 to 10:1.
-
-
Potential Cause 2: Inefficient chain transfer by the RAFT agent.
-
Troubleshooting Steps:
-
Optimize the Pre-equilibrium Phase: The initial phase of the polymerization where the RAFT agent is activated is crucial. A slightly higher initial temperature for a short period can sometimes help to ensure all RAFT agent molecules are activated before significant propagation occurs.
-
Ensure Proper RAFT Agent Selection: While this compound is a versatile CTA, for certain monomers, a different RAFT agent might provide better control. The choice of the Z and R groups of the RAFT agent is critical for successful polymerization[8][9].
-
Problem 3: The molecular weight of the polymer does not match the theoretical value.
-
Potential Cause: Inefficient initiation or loss of RAFT agent activity.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of your monomer, initiator, and RAFT agent. Impurities can interfere with the polymerization.
-
Check for RAFT Agent Decomposition: If the reaction is run at a very high temperature for an extended period, the RAFT agent may decompose. Consider running the reaction at a lower temperature or for a shorter duration. The thermal stability of the RAFT agent is a critical factor, with some agents showing degradation at temperatures as low as 100-120°C[6].
-
Re-evaluate Stoichiometry: Double-check the molar ratios of monomer, RAFT agent, and initiator in your reaction setup. The theoretical molecular weight is directly calculated from the [Monomer]/[CTA] ratio[5].
-
Experimental Protocols
Protocol 1: General Procedure for Thermally Initiated RAFT Polymerization
This protocol provides a starting point for the RAFT polymerization of a generic monomer using this compound and AIBN as the initiator.
-
Reagent Preparation: In a Schlenk flask, add the monomer (e.g., 100 equivalents), this compound (1 equivalent), AIBN (0.1-0.2 equivalents), and solvent (e.g., toluene, 50% w/w).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Monitoring: Take aliquots at regular intervals to monitor monomer conversion by 1H NMR and molecular weight evolution by GPC/SEC.
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane) and dry under vacuum.
Protocol 2: Troubleshooting High PDI - Temperature Optimization Study
This workflow helps to identify the optimal temperature for minimizing PDI.
Caption: Workflow for optimizing reaction temperature to minimize polydispersity.
Data Presentation
The following table summarizes the expected trends of key polymerization parameters with changes in temperature.
| Parameter | Effect of Increasing Temperature | Rationale |
| Polymerization Rate | Increases | Higher initiator decomposition rate and propagation rate constant (kp)[1]. |
| Molecular Weight (Mn) | Generally follows theoretical prediction (linear with conversion) | The ratio of monomer to CTA is the primary determinant of Mn[5]. |
| Polydispersity (PDI) | May increase significantly at very high temperatures | Increased rate of termination and potential for RAFT agent decomposition[6][7]. |
| Side Reactions | More prevalent | Chain transfer to monomer/solvent and RAFT agent degradation are more likely[4]. |
Mechanistic Considerations
The effect of temperature on RAFT polymerization is intrinsically linked to the equilibrium between dormant and active species.
Caption: The influence of temperature on the key steps of the RAFT equilibrium.
An increase in temperature accelerates all rate constants in the system. While this speeds up the overall polymerization, it can also shift the RAFT equilibrium. If the rate of fragmentation does not keep pace with the rate of addition and propagation, a higher concentration of radicals can build up, leading to more frequent termination events and a loss of control. The stability of the RAFT adduct radical is also temperature-dependent and can influence the fragmentation pathway.
References
-
Junkers, T. Temperature Effects in Conventional and RAFT Photopolymerization. ACS Macro Letters, 2017 , 6 (1), 1-6. [Link]
-
Rubens, M.; Stamenkovic, J.; Espeel, P.; Junkers, T. Temperature Effects in Conventional and RAFT Photopolymerization. Macromolecules, 2017 , 50 (12), 4645-4655. [Link]
-
Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 2005 , 58 (6), 379-410. [Link]
-
Keddie, D. J. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 2014 , 43 (2), 496-505. [Link]
-
Bekanová, M. Z.; Neumolotov, N. K.; Jablanovic, A. D.; Plutalova, A. V.; Chernikova, E. V.; Kudryavtsev, Y. V. Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. Polymer Degradation and Stability, 2019 , 164, 18-27. [Link]
-
Xu, J.; He, J.; Fan, D.; Tang, W.; Yang, Y. Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization. Macromolecules, 2006 , 39 (11), 3753-3759. [Link]
-
Perrier, S. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 2017 , 50 (19), 7433-7447. [Link]
-
Reddit. r/Chempros - Tips for optimizing a RAFT polymerization. [Link]
-
Gower, A. J.; Lunn, J. D.; O'Brien, J. M.; Gramlich, W. M. Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates. ACS Macro Letters, 2023 , 12 (9), 1221-1227. [Link]
-
Gormley, A. J.; Yeow, J.; Ng, G.; Jolliffe, K. A.; Perrier, S. Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT). Polymer Chemistry, 2022 , 13 (46), 6439-6447. [Link]
-
Gower, A. J.; Lunn, J. D.; O'Brien, J. M.; Gramlich, W. M. Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield. Chemical Science, 2023 , 14 (21), 5696-5703. [Link]
-
Gody, G.; Maschmeyer, T.; Zetterlund, P. B.; Perrier, S. RAFT-Based Polymers for Click Reactions. Polymers, 2013 , 5 (3), 953-1031. [Link]
-
Keddie, D. J.; Moad, G.; Rizzardo, E.; Thang, S. H. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Polymer, 2012 , 53 (22), 496-505. [Link]
-
Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process — A Third Update. Australian Journal of Chemistry, 2012 , 65 (8), 985-1076. [Link]
-
Boron Molecular. RAFT General Procedures. [Link]
-
Kim, J. H.; Lee, J. H.; Lee, J. H.; Kim, J. H.; Park, J. H.; Lee, S. H. Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties. Polymers, 2020 , 12 (11), 2593. [Link]
-
Polymer Science, Inc. RAFT polymerization - specific polymers. [Link]
-
Sivaram, S.; D'hooge, D. R.; Reyniers, M.-F.; Marin, G. B.; Junkers, T. Controlled Polymerization of Methacrylates at Ambient Temperature Using Trithiocarbonate Chain Transfer Agents via SET-RAFT–Cyclohexyl Methacrylate: A Model Study. Macromolecules, 2013 , 46 (15), 5945-5956. [Link]
-
YouTube. RAFT Polymerization Overview. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Temperature Effects in Conventional and RAFT Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. boronmolecular.com [boronmolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
Technical Support Center: Controlling Molecular Weight Distribution with Ethyl 2-mercapto-2-methylpropionate
Welcome to the technical support guide for utilizing Ethyl 2-mercapto-2-methylpropionate as a chain transfer agent (CTA) in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively controlling polymer molecular weight and its distribution. Here, we will move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and empower you to achieve your desired polymer characteristics with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and mechanism of this compound.
Q1: What is this compound and how does it control molecular weight?
Q2: What are the key advantages of using a thiol-based CTA like this compound?
Thiol-based CTAs are widely used due to their high chain transfer constants, which means they are very efficient at controlling molecular weight.[4] They are particularly effective in radical polymerizations of various monomers. The use of this compound allows for predictable control over the molecular weight of the resulting polymer by simply adjusting the ratio of CTA to monomer.
Q3: What are the essential safety precautions when handling this compound?
This compound is a chemical that requires careful handling. It is a flammable liquid and vapor.[5] It can be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[6] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Keep it away from heat, sparks, and open flames.[5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5] If swallowed or if you feel unwell after inhalation, seek immediate medical attention.[5]
Q4: How should I store this compound?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5] It should be kept away from heat, sparks, and incompatible materials such as strong bases and oxidizing agents.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental issues encountered when using this compound.
Issue 1: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
A high PDI indicates a wide range of polymer chain lengths, which can negatively impact the material's properties.
Potential Causes & Solutions:
-
Incorrect CTA Concentration: The ratio of CTA to monomer is the primary determinant of the final molecular weight. An insufficient amount of CTA will lead to incomplete chain transfer, resulting in a population of longer chains and thus a broader MWD.
-
Solution: Carefully calculate and optimize the [CTA]/[Monomer] ratio. Start with a literature-reported value for your specific monomer system, if available, and then systematically vary the concentration to achieve the desired molecular weight and a narrow PDI.
-
-
Slow Initiation of New Chains: If the thiyl radical generated from the CTA is slow to initiate a new polymer chain, the concentration of propagating radicals will decrease, leading to a broader MWD.
-
Solution: Ensure your initiator is appropriate for the reaction temperature and monomer. The rate of initiation should be sufficient to maintain a steady concentration of radicals throughout the polymerization.
-
-
Chain Transfer to Other Species: Unintentional chain transfer to solvent, monomer, or polymer can also broaden the MWD.[1]
-
Solution: Choose a solvent with a low chain transfer constant.[1] Be aware of the potential for chain transfer to your specific monomer. Chain transfer to the polymer is more prevalent at high monomer conversions and can lead to branching.[7] Consider stopping the reaction at a lower conversion if this is a significant issue.
-
Issue 2: Polymerization Rate is Too Slow or Inhibited
A significant decrease in the polymerization rate can be a frustrating obstacle.
Potential Causes & Solutions:
-
High CTA Concentration: While effective for controlling molecular weight, an excessively high concentration of the CTA can lead to a phenomenon known as "retardation" or "inhibition." This occurs because the thiyl radicals may be less reactive towards the monomer than the propagating polymer radical, or they may undergo side reactions that do not lead to re-initiation.
-
Solution: Reduce the concentration of this compound. There is often a trade-off between molecular weight control and the reaction rate. A systematic study of the CTA concentration's effect on both parameters is recommended.
-
-
Impurities in the CTA or Monomer: Impurities can act as inhibitors or retarders.
-
Solution: Ensure the purity of your this compound and monomer. If necessary, purify the monomer by passing it through a column of basic alumina to remove any acidic inhibitors.
-
-
Low Initiator Concentration or Inefficient Initiator: An insufficient supply of primary radicals will naturally lead to a slower polymerization rate.
-
Solution: Check the concentration and efficiency of your initiator. Ensure it is suitable for the chosen reaction temperature and solvent.
-
Issue 3: Undesirable Side Reactions or Product Coloration
The appearance of unexpected byproducts or discoloration can indicate unwanted chemical transformations.
Potential Causes & Solutions:
-
Oxidation of the Thiol: Thiols can be susceptible to oxidation, especially in the presence of air (oxygen) and at elevated temperatures. This can lead to the formation of disulfides, which are generally less effective as chain transfer agents and can introduce unwanted functionalities into the polymer.
-
Solution: Deoxygenate your reaction mixture thoroughly before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period. Maintain an inert atmosphere throughout the reaction.
-
-
Thermal Decomposition: At very high temperatures, the CTA or the resulting polymer end-groups may undergo thermal decomposition, leading to discoloration and the formation of byproducts.
-
Solution: Conduct the polymerization at the lowest effective temperature. The choice of initiator will be critical in this regard.
-
-
Reactions with Other Functional Groups: If your monomer or solvent contains functional groups that can react with thiols (e.g., Michael addition to an unsaturated ketone), you may observe side reactions.
-
Solution: Carefully consider the compatibility of all components in your reaction mixture. If necessary, protect reactive functional groups on your monomer before polymerization.
-
Section 3: Experimental Protocols & Data Presentation
General Protocol for Radical Polymerization with this compound
This protocol provides a general framework. Specific conditions will need to be optimized for your particular monomer and desired polymer characteristics.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
This compound (CTA)
-
Radical Initiator (e.g., AIBN, BPO)
-
Solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Purification: Purify the monomer to remove any inhibitors.
-
Reaction Setup: Assemble a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer, condenser, and an inlet for inert gas.
-
Charging the Reactor: Add the monomer, solvent, and this compound to the reaction vessel.
-
Deoxygenation: Deoxygenate the mixture by purging with an inert gas for at least 30-60 minutes or by performing three freeze-pump-thaw cycles.
-
Initiation: While maintaining an inert atmosphere, heat the reaction mixture to the desired temperature. Dissolve the initiator in a small amount of deoxygenated solvent and add it to the reaction mixture via a syringe.
-
Polymerization: Allow the reaction to proceed for the desired amount of time. Monitor the conversion by taking aliquots and analyzing them (e.g., by NMR or gravimetry).
-
Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Data Presentation: Effect of CTA Concentration on Molecular Weight and PDI
The following table illustrates the expected trend when varying the concentration of this compound in a typical radical polymerization.
| [Monomer]/[CTA] Ratio | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1000 | High (e.g., >100,000) | Broad (e.g., >2.0) |
| 500 | Medium (e.g., 50,000 - 100,000) | Narrower (e.g., 1.5 - 2.0) |
| 100 | Low (e.g., 10,000 - 50,000) | Narrow (e.g., <1.5) |
| 50 | Very Low (e.g., <10,000) | Very Narrow (e.g., <1.3) |
Note: These are illustrative values. The actual results will depend on the specific monomer, initiator, solvent, and reaction conditions.
Section 4: Visualizing the Mechanism and Workflow
Diagram 1: Mechanism of Chain Transfer
Caption: Mechanism of chain transfer with this compound.
Diagram 2: Troubleshooting Workflow for High Polydispersity
Caption: A logical workflow for troubleshooting high polydispersity.
References
-
Wikipedia. (2023, December 2). Chain transfer. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-mercaptopropionate. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-mercapto-2-methyl propionate. Retrieved from [Link]
-
Richardson, S. J. (2021). Re-examining catalytic chain transfer for the synthesis of specialty materials (Doctoral dissertation, The University of Queensland). UQ eSpace. Retrieved from [Link]
- Dinčer, A., & Tihminlioglu, F. (2013). Effects of polydispersity and concentration on elastocapillary thinning of dilute polymer solutions. Journal of Non-Newtonian Fluid Mechanics, 196, 46-55.
- Li, Y., et al. (2019). Investigation of the Chain Transfer Agent Effect on the Polymerization of Vinylidene Fluoride. Industrial & Engineering Chemistry Research, 58(31), 14065-14073.
- Puts, G. J., et al. (1998). The synthesis and characterization of 2-mercaptoethyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(14), 2575-2581.
- Lissi, E. A., et al. (2001). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Journal of Polymer Science Part A: Polymer Chemistry, 39(13), 2235-2242.
- Durán, I., et al. (2015).
- Cozzuol, M., et al. (2012). Chain Transfer to 2-Mercaptoethanol in Methacrylic Acid Polymerization in Aqueous Solution. Macromolecular Chemistry and Physics, 213(10-11), 1121-1128.
- Lee, S., et al. (2022). Poly(3-mercapto-2-methylpropionate)
- Tobolsky, A. V., & Baysal, B. (1953). Chain Transfer to Polymer in Emulsion Polymerization. Journal of the American Chemical Society, 75(8), 1757-1759.
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Navigating Polymer Synthesis: A Technical Guide to Reducing Polydispersity with Ethyl 2-mercapto-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing polymer synthesis using Ethyl 2-mercapto-2-methylpropionate (EMMP). This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and refine your polymerization experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to achieve polymers with low polydispersity (PDI) for your advanced applications.
The Role of this compound in Controlled Polymerization
The general mechanism involves the transfer of a hydrogen atom from the thiol group of EMMP to the propagating polymer radical, terminating the growth of that chain. The resulting thiyl radical then reinitiates a new polymer chain. This rapid and efficient transfer process allows for the generation of a larger number of shorter polymer chains, leading to a lower average molecular weight and, under optimized conditions, a narrower polydispersity.[1][2]
Troubleshooting Guide & FAQs: Achieving Low Polydispersity
High polydispersity is a common challenge in polymer synthesis. This section addresses specific issues you may encounter when using EMMP and provides actionable solutions grounded in polymer chemistry principles.
Frequently Asked Questions
Q1: My Gel Permeation Chromatography (GPC) results show a high polydispersity index (PDI > 1.5). What are the likely causes?
A high PDI indicates a broad distribution of polymer chain lengths. When using EMMP, several factors could be at play:
-
Incorrect Initiator to CTA Ratio: An inappropriate ratio of initiator to EMMP can lead to a loss of control. Too much initiator can lead to a high concentration of primary radicals, which can initiate new chains independently of the chain transfer process, resulting in a population of polymers with uncontrolled molecular weights.[4]
-
High Monomer Conversion: Pushing the polymerization to very high conversions can broaden the PDI. At high conversion, the concentration of monomer decreases significantly, which can alter the kinetics of the chain transfer process and lead to side reactions.
-
Suboptimal Temperature: The rates of initiation, propagation, and chain transfer are all temperature-dependent. An unsuitable temperature can disrupt the delicate balance required for controlled polymerization.[5]
-
Solvent Effects: The choice of solvent can influence the reactivity of the various species in the polymerization and can also participate in chain transfer reactions, leading to a loss of control.[1]
Q2: I am observing a shoulder or a bimodal distribution in my GPC trace. What does this indicate?
A bimodal or multimodal distribution suggests the presence of multiple distinct polymer populations. This can arise from:
-
Inefficient Chain Transfer: If the chain transfer process is slow compared to propagation, a population of high molecular weight polymers can form before the CTA can effectively mediate the reaction.
-
Initiator-Derived Chains: As mentioned, an excess of initiator can lead to a population of chains that have not been controlled by the CTA.
-
Side Reactions: At higher temperatures, side reactions such as thermal self-initiation of the monomer (especially with styrene) or recombination of radicals can lead to the formation of high molecular weight species.
Q3: My polymerization is proceeding very slowly or appears to be inhibited. What could be the cause?
Certain thiols can cause retardation or inhibition of polymerization. This can be due to:
-
High CTA Concentration: An excessively high concentration of EMMP can lead to a high concentration of thiyl radicals. These radicals may be less reactive towards the monomer than the propagating polymer radical, slowing down the overall rate of polymerization.
-
Radical-Radical Coupling: Thiyl radicals can couple with each other to form disulfides, a non-propagating species, which can reduce the concentration of radicals available for polymerization.[6]
-
Impurities in the CTA: Commercial CTAs may contain impurities that can inhibit polymerization. It is crucial to use high-purity reagents.
Troubleshooting Workflow
If you are encountering high PDI in your polymerizations with EMMP, follow this systematic troubleshooting workflow:
Caption: A systematic workflow for troubleshooting high polydispersity.
Optimizing Experimental Parameters for Low Polydispersity
Achieving a low PDI is a balancing act of several key experimental parameters. The following table provides a starting point for the optimization of your polymerization of common monomers like methyl methacrylate (MMA) and styrene.
| Parameter | Recommended Range | Rationale & Key Considerations |
| [Monomer]:[CTA] Ratio | 50:1 to 500:1 | This ratio is the primary determinant of the target molecular weight. A lower ratio will result in a lower molecular weight. Start with a mid-range value and adjust based on your target Mn. |
| [CTA]:[Initiator] Ratio | 5:1 to 20:1 | A higher ratio of CTA to initiator is generally preferred to ensure that the majority of polymer chains are initiated by the thiyl radical from the CTA, rather than by primary radicals from the initiator. This minimizes the population of uncontrolled polymer chains.[4] |
| Temperature (°C) | 60 - 80 | The optimal temperature depends on the initiator's half-life and the monomer being used. For common initiators like AIBN, this temperature range provides a suitable rate of radical generation. Higher temperatures can increase the rate of side reactions.[5] |
| Solvent | Toluene, Dioxane, Ethyl Acetate | The solvent should be inert and should not participate in chain transfer. The choice of solvent can also affect the solubility of the polymer and may influence the reaction kinetics.[1] |
| Monomer Conversion (%) | 50 - 70 | To avoid the broadening of the PDI that can occur at high conversions, it is often advisable to stop the polymerization before all of the monomer is consumed.[7] |
Experimental Protocols
General Protocol for Solution Polymerization of Methyl Methacrylate (MMA) using EMMP
This protocol provides a starting point for the synthesis of poly(methyl methacrylate) (PMMA) with a target molecular weight of approximately 10,000 g/mol and a low PDI.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EMMP)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol (for precipitation)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AIBN in toluene (e.g., 10 mg/mL).
-
Ensure MMA is passed through a column of basic alumina to remove the inhibitor.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 5.0 g, 50 mmol).
-
Add EMMP (e.g., 0.074 g, 0.5 mmol, for a [Monomer]:[CTA] ratio of 100:1).
-
Add anhydrous toluene (e.g., 10 mL).
-
Add the appropriate volume of the AIBN stock solution to achieve the desired [CTA]:[Initiator] ratio (e.g., for a 10:1 ratio, add 0.05 mmol of AIBN).
-
-
Degassing:
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-6 hours), monitoring the conversion by taking aliquots for analysis (e.g., by 1H NMR or gravimetry).
-
-
Termination and Isolation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).[7]
-
Caption: A typical workflow for solution polymerization using a thiol CTA.
References
- Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar, F. (n.d.).
-
Wikipedia. (2023, December 27). Chain transfer. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Transfer constants at 60°C. Retrieved from [Link]
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Taylor & Francis. (n.d.). Chain transfer – Knowledge and References. Retrieved from [Link]
- European Patent Office. (n.d.). Method for preparing a polymer by solution polymerisation.
-
ResearchGate. (n.d.). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the initiator-to-monomer ratio on the properties of the polybutadiene-ol synthesized by free radical solution polymerization of 1,3-butadiene. Retrieved from [Link]
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ACS Publications. (2025). Co(II)-Mediated Catalytic Chain Transfer Polymerization (CCTP) Carried Out Under Flow Reaction Conditions and Introducing a New Method for Online GPC Monitoring. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). Retrieved from [Link]
-
Agilent. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing large dimension emulsion polymer particles, polymer product and uses thereof.
-
Materials Chemistry and Mechanics. (n.d.). Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effect of thiol-containing monomer on the preparation of temperature-sensitive hydrogel microspheres. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Thiyl radical. In Wikipedia. Retrieved from [Link]
-
UQ eSpace. (n.d.). Re-examining catalytic chain transfer for the synthesis of specialty materials. Retrieved from [Link]
-
MDPI. (2020). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Retrieved from [Link]
-
National Institutes of Health. (2024). Radical-Mediated Degradation of Thiol–Maleimide Hydrogels. Retrieved from [Link]
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National Institutes of Health. (n.d.). RAFT-Based Polymers for Click Reactions. Retrieved from [Link]
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ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Step-by-Step Guide to Custom Polymer Synthesis Process. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of poly(methyl methacrylate)-b-polyethylene (PMMA-b-PE) block copolymers via conventional emulsion polymerization. Retrieved from [Link]
-
National Institutes of Health. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Retrieved from [Link]
-
Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Retrieved from [Link]
-
Wordpress. (n.d.). Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Thiol-yne reaction. Retrieved from [Link]
Sources
"Ethyl 2-mercapto-2-methylpropionate" stability and storage conditions
A comprehensive guide to the stability, storage, and handling of Ethyl 2-mercapto-2-methylpropionate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation through two primary pathways: oxidation and hydrolysis. The thiol group (-SH) is readily oxidized by atmospheric oxygen, leading to the formation of disulfides.[1] Additionally, as a thioester, it can undergo hydrolysis, particularly in the presence of moisture and strong bases or acids, which cleaves the molecule into 2-mercapto-2-methylpropanoic acid and ethanol.[2][3] Both degradation pathways will affect the purity and reactivity of the compound in your experiments. The compound is also classified as a flammable liquid and vapor, necessitating precautions against ignition sources.[1]
Q2: How should I store a new, unopened bottle of this compound?
A2: Unopened containers should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] To maximize shelf life, we recommend refrigeration at temperatures below 15°C. The storage area should be designated for flammable liquids. It is also crucial to store the compound away from incompatible materials such as strong bases and oxidizing agents.[4]
Q3: Once opened, what is the best way to store and handle the remaining material?
A3: Once the manufacturer's seal is broken, the compound's stability is compromised due to exposure to air and moisture. To mitigate degradation, it is imperative to store the opened container under an inert atmosphere, such as nitrogen or argon.[5] This can be achieved by using a glove box or employing Schlenk line techniques to backfill the container with inert gas before resealing.[4][6] The container should be sealed tightly, preferably with a cap lined with an inert material, and stored under the same cool and dry conditions as an unopened bottle.
Q4: I've noticed a change in the appearance or odor of my stored this compound. What does this indicate?
A4: A change in the physical properties of the compound is a strong indicator of degradation. A healthy product should be a colorless to pale yellow liquid with a characteristic strong, meaty or fruity odor.[7] Increased viscosity, discoloration, or the presence of solid precipitates may suggest oxidation or hydrolysis. A significant change in odor could also indicate the formation of degradation byproducts. If you observe any of these changes, the purity of the material should be considered suspect.
Q5: Can I use this compound that has been accidentally exposed to the atmosphere for a short period?
A5: The suitability of the material will depend on the duration of exposure and the specific requirements of your application. For highly sensitive reactions where stoichiometry is critical, even brief exposure to air can lead to the formation of disulfide impurities, potentially affecting your results. For less sensitive applications, the material might still be usable. However, we recommend performing a quality control check, such as NMR or GC-MS, to assess the purity before use.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or kinetics | Degradation of the reagent due to improper storage (oxidation or hydrolysis). | - Confirm the purity of the reagent using an appropriate analytical technique (e.g., GC-MS, NMR).- If degradation is confirmed, use a fresh, unopened bottle of the reagent.- Implement proper inert atmosphere handling and storage protocols for all future uses. |
| Unpleasant "stench" lingering in the laboratory | The inherent strong odor of the thiol compound and its volatile nature. | - Always handle the compound in a well-ventilated chemical fume hood.[8]- Keep the container tightly sealed when not in use.- To neutralize residual odors on glassware or surfaces, rinse with a solution of bleach or hydrogen peroxide, followed by a thorough water rinse (always check for compatibility with other chemicals present).- Placing open containers of bleach in the fume hood can help to oxidize and reduce volatile sulfur compounds in the air.[9] |
| Formation of an insoluble white precipitate in the reagent bottle | Could be disulfide byproducts from oxidation, which may have lower solubility. | - Do not use the material. The presence of precipitates indicates significant degradation.- Dispose of the compromised reagent according to your institution's hazardous waste guidelines. |
| Reaction failure or unexpected side products | Incompatibility with other reagents (e.g., strong bases, oxidizing agents). | - Review your reaction scheme for any incompatibilities. This compound will react with strong bases and oxidizing agents.[4]- Ensure all reagents and solvents are free from peroxides and other oxidizing contaminants. |
Experimental Protocols
Protocol 1: Long-Term Storage of Opened this compound
This protocol describes the best practice for storing the reagent after the first use to maintain its integrity.
-
Preparation: Move the sealed container of this compound, along with a clean, dry needle and a source of inert gas (nitrogen or argon) with a regulator, into a chemical fume hood.
-
Inert Gas Purge: Gently pierce the septum of the container's cap with the needle connected to the inert gas line.
-
Venting: Insert a second, wider-gauge needle through the septum to act as a vent.
-
Flushing: Apply a slow, steady stream of inert gas into the headspace of the container for 2-3 minutes.[6] This will displace the air and moisture.
-
Sealing: Remove the vent needle first, followed by the gas inlet needle.
-
Parafilm Sealing: For extra security, wrap the cap and neck of the container with Parafilm®.
-
Storage: Store the container in a designated, well-ventilated, cool, and dry location, preferably in a refrigerator rated for flammable materials at a temperature below 15°C.[10]
Protocol 2: Handling and Dispensing under an Inert Atmosphere
This protocol outlines the procedure for safely dispensing the liquid while minimizing exposure to air.
-
Glassware Preparation: Ensure all glassware to be used is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas.[11]
-
Inert Atmosphere Setup: Assemble your reaction apparatus and flush it with inert gas using a Schlenk line or a balloon filled with nitrogen or argon.[12]
-
Reagent Preparation: Place the sealed container of this compound in the fume hood.
-
Pressure Equalization: Gently pierce the septum of the reagent bottle with a needle connected to a balloon of inert gas to equalize the pressure as you withdraw the liquid.[12]
-
Syringe Preparation: Purge a clean, dry syringe with inert gas by drawing and expelling the gas at least five times.
-
Withdrawal: Insert the needle of the purged syringe through the septum and into the liquid. Slowly withdraw the desired volume.
-
Transfer: Quickly transfer the reagent to your reaction flask by injecting it through a septum against a positive pressure of inert gas.
-
Post-Transfer: After dispensing, re-purge the headspace of the reagent bottle with inert gas as described in Protocol 1 before returning it to storage.
Data and Properties
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂S | [13] |
| Molecular Weight | 148.22 g/mol | [13] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Odor | Meaty, fruity, sulfurous | [7] |
| Boiling Point | 186-187 °C at 760 mmHg | [7] |
| Flash Point | 65.3 °C (149.0 °F) | [7] |
| Solubility | Soluble in alcohol. Limited solubility in water (2844 mg/L at 25°C est.). | [7] |
Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Cool, <15°C | To reduce vapor pressure and slow degradation kinetics. |
| Atmosphere | Under inert gas (Nitrogen or Argon) | To prevent oxidation of the thiol group.[5] |
| Light Exposure | Store in an amber or opaque container, away from light. | To prevent light-induced degradation.[14] |
| Container | Tightly sealed container with an inert liner. | To prevent ingress of air and moisture. |
| Incompatibilities | Store away from strong bases and oxidizing agents. | To prevent chemical reactions and degradation.[4] |
Visual Guides
Degradation Pathways
The primary degradation pathways for this compound are oxidation and hydrolysis. Understanding these pathways is key to implementing effective storage and handling procedures.
Caption: Figure 1: Primary Degradation Pathways
Troubleshooting Decision Tree
If you suspect your sample of this compound is compromised, follow this decision tree.
Caption: Figure 2: Troubleshooting Compromised Samples
References
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
University of Wollongong. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Google Patents. (n.d.). WO2000034235A1 - Oxidation of mercaptans to disulfides.
-
Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-mercapto-2-methyl propionate. Retrieved from [Link]
-
ACS Publications. (2022, March 2). Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, pKa, and Presentation. Macromolecules. Retrieved from [Link]
-
Lab Manager. (2024, November 26). How to Smell a Chemical Using the Wafting Technique: A Safe Laboratory Practice. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B).... Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]
-
Reddit. (2016, October 6). Getting rid of smell in laboratory?. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Thiol Chain Transfer Agents: Positioning Ethyl 2-mercapto-2-methylpropionate in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of polymers with precisely defined architectures and functionalities, the role of chain transfer agents (CTAs) in radical polymerization cannot be overstated. Among the various classes of CTAs, thiols have long been recognized for their efficiency in controlling molecular weight. This guide provides an in-depth comparison of Ethyl 2-mercapto-2-methylpropionate with other commonly employed thiol-based CTAs, offering experimental data and mechanistic insights to inform your selection for achieving optimal polymerization outcomes.
The Critical Role of Chain Transfer Agents in Polymer Synthesis
Radical polymerization, a cornerstone of polymer synthesis, inherently involves a termination step where two growing polymer chains react, leading to a broad distribution of molecular weights, often expressed as a high polydispersity index (PDI).[1][2] Chain transfer agents are introduced into the polymerization milieu to regulate the molecular weight of the resulting polymers.[3] This is achieved through a process called chain transfer, where the growing polymer radical abstracts a hydrogen atom from the thiol group of the CTA. This terminates the growth of that particular polymer chain and generates a new thiyl radical, which can then initiate the polymerization of another monomer molecule.[4] The judicious selection of a CTA is therefore paramount in synthesizing polymers with predictable molecular weights and narrower molecular weight distributions, which are often critical for applications in drug delivery, medical devices, and advanced materials.[5][6]
Introducing this compound: A Tertiary Thiol CTA
This compound is an organosulfur compound characterized by a tertiary thiol group and an ethyl ester functionality.[7] Its chemical structure plays a significant role in its reactivity and performance as a CTA.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 33441-50-8 |
| Molecular Formula | C6H12O2S |
| Molecular Weight | 148.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 186-187 °C @ 760 mmHg |
| Density | ~1.031 g/mL at 25 °C |
The tertiary nature of the thiol group in this compound influences its chain transfer activity. Steric hindrance around the sulfur atom can affect the rate of hydrogen abstraction by the growing polymer radical.[8]
A Comparative Analysis of Thiol Chain Transfer Agents
Table 1: Comparative Performance of Thiol Chain Transfer Agents in Styrene/n-Butylacrylate/Methacrylic Acid Emulsion Polymerization at 80°C
| Chain Transfer Agent | Type | mol% vs. Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| n-Dodecyl Mercaptan (NDM) | Primary Thiol | 1.5 | 6,250 | 27,800 | 4.45 |
| tert-Dodecyl Mercaptan (TDM) | Tertiary Thiol | 1.5 | 6,530 | 18,400 | 2.82 |
Table 2: Chain Transfer Constants (Cs) of Various Thiol CTAs with Different Monomers at 60°C
| Chain Transfer Agent | Monomer | Chain Transfer Constant (Cs) |
| n-Dodecyl Mercaptan (NDM) | Styrene | 13.6 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 12.9 |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 1.36 |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 1.25 |
From the experimental data, several key insights emerge:
Mechanistic Insights into Thiol-Mediated Chain Transfer
The process of catalytic chain transfer by thiols is a fundamental aspect of controlled radical polymerization. The mechanism involves the following key steps:
-
Initiation: A radical initiator generates a primary radical.
-
Propagation: The primary radical reacts with a monomer to form a growing polymer chain with a radical end. This chain continues to add monomer units.
-
Chain Transfer: The growing polymer radical abstracts the hydrogen atom from the thiol group (R-SH) of the chain transfer agent. This terminates the growth of the polymer chain and forms a new thiyl radical (RS•).
-
Re-initiation: The newly formed thiyl radical reacts with a monomer molecule, initiating the growth of a new polymer chain.
This cycle of chain transfer and re-initiation allows for the production of multiple polymer chains from a single initiator radical, effectively controlling the overall molecular weight.
Figure 1: Mechanism of thiol-mediated chain transfer in radical polymerization.
Experimental Protocol: Solution Polymerization of Styrene with a Thiol CTA
This protocol provides a general procedure for the solution polymerization of styrene using a thiol as a chain transfer agent. This can be adapted for this compound or other thiol CTAs.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Thiol Chain Transfer Agent (e.g., this compound, n-dodecyl mercaptan)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate with oil bath
Procedure:
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Charging: To the flask, add styrene (e.g., 10 g, 96 mmol), toluene (e.g., 20 mL), AIBN (e.g., 0.032 g, 0.19 mmol), and the desired amount of the thiol chain transfer agent (the molar ratio of CTA to monomer will determine the target molecular weight).
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then placed in a preheated oil bath at the desired temperature (e.g., 70°C) and stirred. The polymerization is allowed to proceed for a set time (e.g., 6 hours).
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40°C) to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Figure 2: Experimental workflow for solution polymerization with a thiol CTA.
Conclusion and Future Perspectives
The selection of an appropriate chain transfer agent is a critical decision in the design and synthesis of well-defined polymers. This guide has provided a comparative overview of this compound in the context of other common thiol CTAs. While direct quantitative data for this compound remains an area for further investigation, its structural characteristics as a tertiary thiol suggest it is a highly effective CTA for controlling polymerization and achieving low polydispersity, particularly in styrene-based systems.
The provided experimental data for other tertiary thiols, such as tert-dodecyl mercaptan, demonstrates their ability to yield polymers with narrower molecular weight distributions compared to their primary thiol counterparts. This makes tertiary thiols like this compound attractive candidates for applications where precise control over polymer architecture is paramount.
Future research should focus on the systematic evaluation of the chain transfer constants of this compound in various monomer systems to provide a more complete quantitative picture of its performance. Such studies will further empower researchers and scientists in the rational design and synthesis of advanced polymeric materials for a wide range of applications.
References
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Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation. Materials Chemistry and Mechanics. 2023. [Link]
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. 2021. [Link]
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Thiol-Mediated Uptake. Accounts of Chemical Research. 2021. [Link]
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Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polymer Chemistry. 2023. [Link]
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Comparison of the Macro Chain Transfer Agent and the Macro Azo Initiator Based on the Poly(3-hydroxy Butyrate) in the Polymerization Kinetics of Methyl Methacrylate. ACS Omega. 2020. [Link]
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Tailoring polymer dispersity by mixing chain transfer agents in PET-RAFT polymerization. Polymer Chemistry. 2020. [Link]
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Chain Transfer to Polymer in Free-Radical Solution Polymerization of 2-Ethylhexyl Acrylate Studied by NMR Spectroscopy. ResearchGate. [Link]
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Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. PMC. 2019. [Link]
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Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Morressier. 2018. [Link]
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Effects of Chain Transfer Agent and Temperature on Branching and β-Scission in Radical Polymerization of 2-Ethylhexyl Acrylate. Semantic Scholar. 2018. [Link]
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A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Royal Society of Chemistry. 2012. [Link]
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(PDF) Polymer Chemistry COMMUNICATION Tailoring polymer dispersity by mixing chain transfer agents in PET-RAFT polymerization †. ResearchGate. 2020. [Link]
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ethyl 2-mercapto-2-methyl propionate, 33441-50-8. The Good Scents Company. [Link]
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Computational Study on Radical-Mediated Thiol-Epoxy Reactions. ACS Publications. 2023. [Link]
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Amphiphilic block copolymers with pendant thiol groups in side chains by RAFT polymerization. ResearchGate. [Link]
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Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent. MDPI. 2018. [Link]
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Thiophenols as chain transfer agents in the polymerization of vinyl monomers. ResearchGate. [Link]
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Full article: Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. Taylor & Francis. 2020. [Link]
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Overview on the Sensing Materials and Methods Based on Reversible Addition–Fragmentation Chain-Transfer Polymerization. PMC. 2022. [Link]
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Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth fo. ACS Publications. 1999. [Link]
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Thiol-Reactive Reagents-Creation: Site-Selectively Modified Immunoconjugates l Protocol Preview. YouTube. 2023. [Link]
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Controlled Radical Polymerization. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
